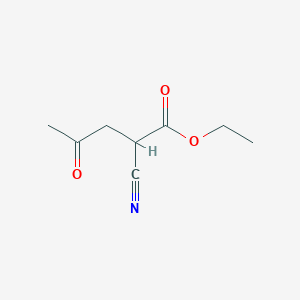
(4-chlorophenyl)-methylarsinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)-methylarsinic acid is an organoarsenic compound characterized by the presence of a chlorophenyl group attached to a methylarsinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-methylarsinic acid typically involves the reaction of 4-chlorophenylmagnesium bromide with methylarsinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Preparation of 4-chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium in anhydrous ether.
- Reaction of the prepared Grignard reagent with methylarsinic acid under an inert atmosphere to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(4-chlorophenyl)-methylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) species. Substitution reactions can lead to various substituted chlorophenyl derivatives.
科学研究应用
(4-chlorophenyl)-methylarsinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases, although its toxicity limits its use.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-chlorophenyl)-methylarsinic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzyme activity and cellular signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- (4-chlorophenyl)arsenic acid
- (4-chlorophenyl)dimethylarsinic acid
- (4-chlorophenyl)arsine oxide
Uniqueness
(4-chlorophenyl)-methylarsinic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its chlorophenyl group and methylarsinic acid moiety contribute to its unique properties, making it a valuable compound for various applications.
属性
CAS 编号 |
73791-42-1 |
|---|---|
分子式 |
C7H8AsClO2 |
分子量 |
234.51 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-methylarsinic acid |
InChI |
InChI=1S/C7H8AsClO2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
InChI 键 |
BPAWXYPNIBALJH-UHFFFAOYSA-N |
规范 SMILES |
C[As](=O)(C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
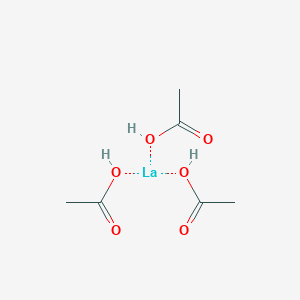
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
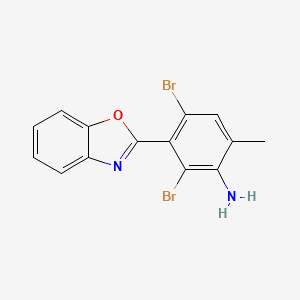
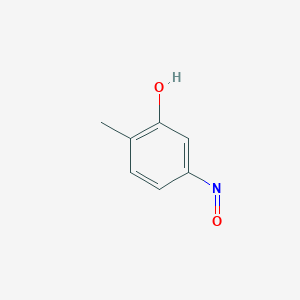
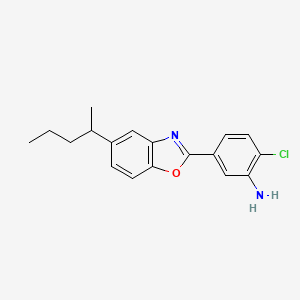

![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)


![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
